![molecular formula C12H13N5O B2387899 N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-53-4](/img/structure/B2387899.png)
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Description
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CTC) is a chemical compound with potential applications in scientific research. It belongs to the class of tetrazole derivatives, which have been studied extensively for their biological activities. CTC has been shown to exhibit promising properties as a research tool, particularly in the fields of pharmacology and neuroscience. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
1,3,5-Triazines, including our compound of interest, have been studied for their biological properties. Notably, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically due to their antitumor properties. HMM is employed in treating lung cancer, while 2 targets ovarian cancer. Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and also exhibits antitumor activity. Additionally, 1,3,5-triazines with specific structures have shown aromatase inhibitory activity and potential as corticotrophin-releasing factor 1 receptor antagonists .
Siderophores and Microbial Iron Chelation
1,3,5-Triazines, including our compound, have potential as siderophores. Siderophores are molecules produced by microorganisms to scavenge iron from their environment. Our compound could play a role in microbial iron shelter mechanisms .
In Vitro Activity Against Protozoan Parasites
One specific 1,3,5-triazine derivative has demonstrated good in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness) .
Leukotriene C4 (LTC4) Antagonists
Certain 1,3,5-triazines exhibit potent activity against LTC4, which has protective effects against gastric lesions induced by HCl and ethanol .
properties
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-2-6-10(7-3-8)17-15-11(14-16-17)12(18)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTJEDMZADMWKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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